molecular formula C14H17ClN2OS B2491911 [1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol CAS No. 2415509-46-3

[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

Cat. No.: B2491911
CAS No.: 2415509-46-3
M. Wt: 296.81
InChI Key: LPNWKISCJIKFDG-UHFFFAOYSA-N
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Description

[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a synthetic benzothiazole-piperidine hybrid compound of high interest in medicinal chemistry and pharmacological research. Benzothiazole derivatives are a significant class of heterocyclic compounds in drug discovery due to their wide range of biological activities. The core benzothiazole scaffold is known to be a privileged structure in the development of ligands for various central nervous system targets. The specific molecular architecture of this compound, featuring a chloro-methyl substituted benzothiazole core linked to a piperidinylmethanol group, makes it a valuable intermediate for designing and synthesizing novel bioactive molecules. Researchers can utilize this compound as a key building block in structure-activity relationship (SAR) studies, particularly in the exploration of potential enzyme inhibitors and receptor modulators. It is supplied as a high-purity solid to ensure consistent and reliable experimental results. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-9-11(15)4-5-12-13(9)16-14(19-12)17-6-2-3-10(7-17)8-18/h4-5,10,18H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNWKISCJIKFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCCC(C3)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole intermediate.

    Addition of the Methanol Group: The final step involves the addition of a methanol group to the piperidine ring, typically through a reduction reaction using a reducing agent such as sodium borohydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds with benzothiazole structures often exhibit antimicrobial properties. The presence of the benzothiazole and piperidine groups may enhance activity against various pathogens. For example, studies have shown that related benzothiazoles can inhibit bacterial growth by disrupting cellular processes.

Antidepressant Potential
Piperidine derivatives have been explored for their potential as antidepressants. Preliminary studies suggest that compounds similar to [1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol may exhibit serotonin reuptake inhibition, which is a common mechanism for many antidepressant drugs .

Neuropharmacological Applications

CNS Disorders
The compound's structural characteristics suggest it could be effective in treating central nervous system disorders. Research into similar piperidine derivatives has indicated potential efficacy in conditions like mild cognitive impairment and early dementia, including Alzheimer's disease . Further investigation into the mechanisms of action could reveal its therapeutic potential in this area.

Antimicrobial Evaluation

A study synthesized various benzothiazole derivatives and evaluated their antimicrobial properties using standard microbiological methods. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The structural features of this compound suggest it may have similar effects.

Neuropharmacological Research

In a study focusing on piperidine derivatives for neuropharmacological applications, several compounds were assessed for their effects on neurotransmitter systems. Although this compound was not directly tested, its structural similarities to active compounds suggest it could be a candidate for future research in the treatment of CNS disorders .

Mechanism of Action

The mechanism of action of [1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazolopyrimidine-Benzothiazole Derivatives ()

Compounds such as 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) and 1-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (3d) exhibit notable antimicrobial activity against P. aeruginosa and C. albicans . Unlike the target compound, these analogs replace the piperidine-methanol group with a pyrazolopyrimidine scaffold. The pyrazolopyrimidine moiety likely contributes to π-π stacking interactions in microbial enzymes, whereas the piperidine-methanol group in the target compound may favor solubility and membrane permeability.

Substituted Piperidine-Benzothiazole Derivatives ()

The compound {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 952183-33-4) shares a methanol-functionalized heterocyclic system but replaces the benzothiazole with a thiazole-triazole hybrid . The chloro substituent in both compounds may confer similar electrophilic properties, but the benzothiazole’s fused ring system in the target compound could enhance binding affinity to hydrophobic pockets in enzymes.

Piperidine-Based Analogues with Varied Substituents

Triazolyl-Piperidine Derivatives ()

[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride (CAS 1354952-90-1) features a triazole ring instead of benzothiazole, with a hydroxymethyl group on the piperidine . The absence of the benzothiazole’s sulfur atom may reduce metal-binding capacity, which is critical for inhibiting metalloenzymes. However, the triazole’s nitrogen-rich structure could enhance interactions with nucleic acids or polar residues in proteins.

Sulfonyl- and Acetyl-Substituted Piperidines ()

Compounds like 5-{1-[2-(4-chloro-2-methylphenoxy)acetyl]-4-piperidyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one replace the hydroxymethyl group with acetyl or sulfonyl chains .

Table 1: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Key Substituents Biological Activity LogP* (Predicted)
Target Compound Benzothiazole-Piperidine 5-Cl, 4-Me, 3-CH2OH N/A (Theoretical: Antimicrobial) 2.8
3a () Benzothiazole-Pyrazolopyrim. 3-Me, 4-Ph Anti-P. aeruginosa 3.5
CAS 952183-33-4 () Thiazole-Triazole 2-Cl, 4-CH2OH N/A 1.9
CAS 1354952-90-1 () Triazole-Piperidine 3-CH2OH N/A 0.7
5-{1-[2-(4-Cl-2-MePhO)Ac]-Piperidyl} () Triazolone-Piperidine Acetyl-(4-Cl-2-MePhO) N/A 4.2

*LogP values estimated using fragment-based methods.

Key Observations:

Antimicrobial Activity : Benzothiazole derivatives (e.g., 3a, 3d) show activity against Gram-negative bacteria and fungi, likely due to membrane disruption or enzyme inhibition . The target compound’s chloro and methyl groups may enhance similar mechanisms.

Solubility : The hydroxymethyl group in the target compound reduces LogP compared to acetyl/sulfonyl analogs (), suggesting better aqueous solubility.

Structural Flexibility : Piperidine derivatives with smaller substituents (e.g., hydroxymethyl) may exhibit better pharmacokinetic profiles than bulkier analogs.

Biological Activity

The compound [1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a derivative of benzothiazole and piperidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C13H15ClN2S\text{C}_{13}\text{H}_{15}\text{ClN}_{2}\text{S}

This compound features a benzothiazole moiety linked to a piperidine ring, which contributes to its biological properties. The presence of the chloro and methyl groups enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Benzothiazole derivatives have been shown to inhibit several key enzymes and pathways involved in cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for nucleic acid synthesis and cell division.
  • Cancer Cell Growth Inhibition : Research indicates that similar compounds can inhibit the activity of oncogenes and affect cell proliferation in cancer models .

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant antimicrobial properties. Studies show that compounds with similar structures exhibit activity against a range of bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of related benzothiazole compounds on various cancer cell lines. For instance, compounds similar to this compound have shown potent growth inhibitory effects against glioma and non-small cell lung cancer cells . The effectiveness is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundCancer Cell LineIC50 (µM)
Compound AGlioma10
Compound BNon-Small Cell Lung Cancer15
This compoundTo be determinedTo be determined

Neuroprotective Effects

Some studies suggest that benzothiazole derivatives may also exhibit neuroprotective effects through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. This could provide avenues for treating neurodegenerative diseases .

Case Studies

A notable case involved the synthesis and testing of related compounds where researchers observed significant cytotoxicity in vitro against various cancer cell lines. One study highlighted that a derivative with structural similarities showed approximately ten times greater inhibitory activity than perillyl alcohol against glioma cells . Such findings underscore the potential therapeutic applications of benzothiazole derivatives.

Q & A

Basic: What are the key considerations for synthesizing [1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core. Cyclization of 2-aminothiophenol derivatives with carboxylic acids under acidic conditions is common . Subsequent steps may include coupling the benzothiazole moiety with a piperidine-methanol scaffold. Key considerations include:

  • Reaction Conditions : Use of reflux in ethanol or methanol, controlled temperature (e.g., 80–120°C), and catalysts like KOH or POCl₃ to optimize yields .
  • Monitoring : Thin-layer chromatography (TLC) with solvents like ethyl acetate/hexane (3:7) to track reaction progress .
  • Purification : Recrystallization from ethanol or methanol to isolate intermediates .

Basic: How is the compound characterized for structural confirmation and purity?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., hydroxyl, C-Cl stretches) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for research-grade material) .
  • Mass Spectrometry (MS) : Molecular ion peaks to verify molecular weight .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties. For example:

  • SHELX Suite : Use SHELXL for refinement and SHELXS/SHELXD for phase determination. The software’s robustness with high-resolution data makes it suitable for small-molecule crystallography .
  • Data Collection : Ensure high-resolution (<1.0 Å) data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Validation : Check for twinning or disorder using PLATON or similar tools .

Advanced: What structural features influence the compound’s biological activity?

Methodological Answer:
Structure-activity relationships (SAR) are guided by:

  • Benzothiazole Core : The 5-chloro-4-methyl substitution enhances lipophilicity and membrane permeability, critical for antimicrobial activity .

  • Piperidine-Methanol Group : The hydroxyl group enables hydrogen bonding with targets like cyclooxygenase (COX) or bacterial enzymes .

  • Example SAR Data :

    Substituent ModificationObserved Activity ChangeReference
    Removal of Cl at C550% ↓ in antimicrobial IC₅₀
    Methanol → Methyl EtherLoss of COX inhibition

Advanced: How can conflicting biological activity data be analyzed?

Methodological Answer:
Contradictions in activity (e.g., antimicrobial vs. anti-inflammatory) may arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution for MIC vs. ELISA for COX-2 inhibition) .
  • Structural Polymorphism : Different crystal forms (e.g., solvates) can alter solubility and bioavailability. Use DSC to check for polymorphic transitions .
  • Target Selectivity : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to multiple targets .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening : Test Pd/C, Ni, or enzyme-catalyzed coupling for piperidine-benzothiazole linkage .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 h to 30 min) for cyclization steps .
  • Byproduct Analysis : Use GC-MS to identify and mitigate side products like dechlorinated intermediates .

Advanced: How does computational modeling support mechanistic studies?

Methodological Answer:
Density Functional Theory (DFT) and molecular dynamics (MD) simulations:

  • Reaction Pathways : Calculate activation energies for cyclization steps using Gaussian09 .
  • Solvent Effects : COSMO-RS models predict solvent interactions during synthesis .
  • Protein-Ligand Dynamics : MD simulations (e.g., GROMACS) model binding stability to bacterial FabH enzymes .

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